molecular formula C16H15NO2 B1438881 2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one CAS No. 1105196-20-0

2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one

Cat. No. B1438881
CAS RN: 1105196-20-0
M. Wt: 253.29 g/mol
InChI Key: UDVYFBKUGQIOAV-UHFFFAOYSA-N
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Description

“2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one” is a newly synthesized isoquinolinone compound . It has the molecular formula C16H15NO2 and a molecular weight of 253.3 .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including “2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one”, can be achieved using the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The molecular structure of “2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one” consists of a benzyl group attached to the 2-position of a 3,4-dihydroisoquinolin-1-one ring, with a hydroxy group at the 5-position .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one has been a subject of interest in the synthesis of novel chemical structures. One study discusses a method for synthesizing a derivative of this compound, emphasizing the mild and straightforward nature of the synthetic route, which results in a higher yield. This synthesis involved a sequence of reactions including allyl etherification, Claisen rearrangement, and oxidation (Chen Zhan-guo, 2008).

Applications in Anticancer Research

Several studies have explored the anticancer properties of derivatives of 2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one. For instance, a series of 1-substituted 3,4-dihydroisoquinolines, related to this compound, were synthesized and tested for their ability to disrupt the cell cycle in leukemia cells. These studies have identified essential structural features for cytotoxic activity, emphasizing the importance of specific substituents for enhanced anticancer effects (A. Bermejo et al., 2002).

Cytotoxic Activity and Drug Development

Research on a novel dihydroisoquinoline hydroxamic acid derivative, closely related to 2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one, reported its synthesis and evaluated its cytotoxicity against the human hepatocarcinoma cell line Hep3B. This study highlights the potential of such compounds in the development of new therapeutic drugs (Hassen Ben Salah et al., 2014).

Other Applications in Medicinal Chemistry

Further research has demonstrated the versatility of this compound and its derivatives in medicinal chemistry. For example, studies have explored its use in the synthesis of various pharmacologically active compounds, including those with potential anticancer, antiarrhythmic, and analgesic activities. These studies provide insights into the structural modifications and reaction conditions that can lead to the formation of compounds with desired biological activities (A. G. Mikhailovskii et al., 2017), (V. V. Khalturina et al., 2011).

Mechanism of Action

The mechanism of action of “2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one” is related to its vasodilation effects. It relaxes rat mesenteric arteries pre-contracted by various agents in a concentration-dependent manner. The vasodilation effects are most likely via voltage-dependent calcium channel (VDCC) and receptor-operated calcium channel (ROCC). It also inhibits extracellular Ca2+ influx through VDCC and ROCC, and intracellular Ca2+ release from Ca2+ store via the ryanodine receptors .

Future Directions

The future directions for “2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one” could involve further exploration of its biological activities and potential applications. For instance, its vasodilation effects suggest potential uses in cardiovascular medicine . Additionally, the synthesis of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans could be a promising direction .

properties

IUPAC Name

2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-15-8-4-7-14-13(15)9-10-17(16(14)19)11-12-5-2-1-3-6-12/h1-8,18H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVYFBKUGQIOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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